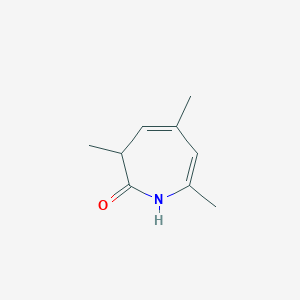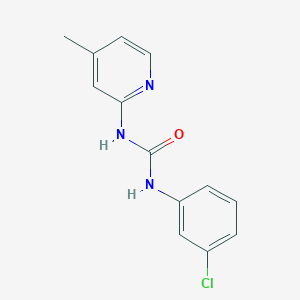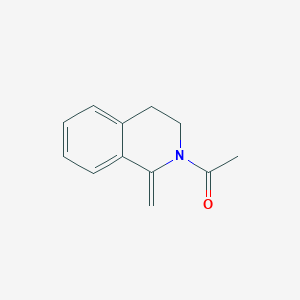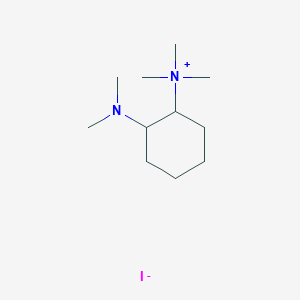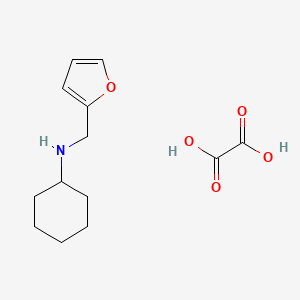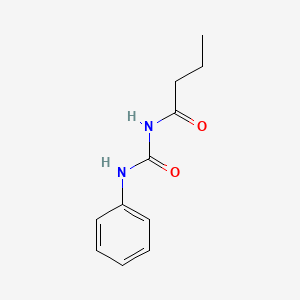
n-(Phenylcarbamoyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Phenylcarbamoyl)butanamide: is an organic compound with the molecular formula C10H13NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Phenylcarbamoyl)butanamide typically involves the reaction of butanamide with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
Butanamide+Phenyl isocyanate→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: n-(Phenylcarbamoyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
Chemistry: n-(Phenylcarbamoyl)butanamide is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of n-(Phenylcarbamoyl)butanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Acetoacetanilide: Similar structure with an acetyl group instead of a butanamide group.
Benzamide: Contains a benzene ring directly attached to the amide group.
Butyramide: A simpler amide with a butyl group.
Uniqueness: n-(Phenylcarbamoyl)butanamide is unique due to its specific combination of a phenyl group and a butanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
82162-83-2 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(phenylcarbamoyl)butanamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15) |
InChI Key |
HLOVBZDWXRCQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)

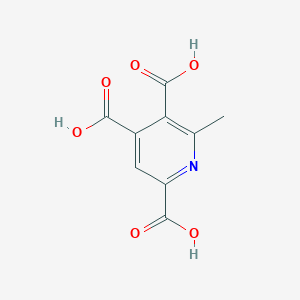

![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
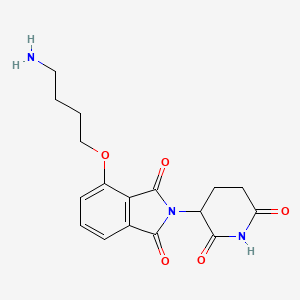
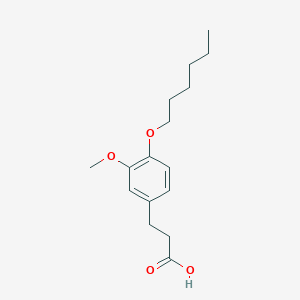
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
